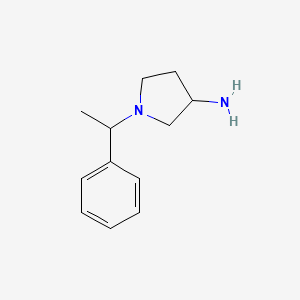

1-(1-Phenylethyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDLDNYCOENHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Recognition in the Context of 1 1 Phenylethyl Pyrrolidin 3 Amine

Elucidation of Chirality and Stereogenic Centers within the Molecular Structure

The molecular structure of 1-(1-phenylethyl)pyrrolidin-3-amine contains two stereogenic centers, which are atoms that are bonded to four different groups, leading to the possibility of stereoisomerism. uni.lu These centers are:

The carbon atom of the phenylethyl group attached to the pyrrolidine (B122466) nitrogen: This carbon is bonded to a hydrogen atom, a methyl group, a phenyl group, and the nitrogen atom of the pyrrolidine ring.

The carbon atom at the 3-position of the pyrrolidine ring: This carbon is bonded to a hydrogen atom, an amino group, and two different carbon atoms within the pyrrolidine ring.

The presence of these two stereogenic centers means that this compound can exist as four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are pairs of enantiomers ((R,R) and (S,S); (R,S) and (S,R)) and diastereomers (e.g., (R,R) and (R,S)). The rapid inversion of the nitrogen atom in the pyrrolidine ring, a common characteristic of amines, does not create a stable chiral center at the nitrogen itself. libretexts.org

Strategies for Diastereomer and Enantiomer Separation and Characterization

The separation of the stereoisomers of this compound is essential for obtaining enantiomerically pure compounds. Common strategies involve the formation of diastereomeric salts, followed by separation and subsequent liberation of the individual enantiomers.

Diastereomer Separation: Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. researchgate.net By reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), a mixture of diastereomeric salts is formed. libretexts.orgnih.gov These salts can then be separated based on their differential solubility in a suitable solvent. researchgate.netgavinpublishers.com The efficiency of this separation can be influenced by factors like the choice of solvent and the rate of crystallization. researchgate.netgavinpublishers.com

Enantiomer Separation: Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salt with a base to neutralize the acid and liberate the free amine. libretexts.org Further purification can be achieved through techniques like recrystallization to enhance the enantiomeric excess. gavinpublishers.com

Characterization: The characterization of the separated stereoisomers is typically performed using techniques such as polarimetry to measure the optical rotation, and chiral chromatography (e.g., HPLC with a chiral stationary phase) to determine the enantiomeric purity. Spectroscopic methods like NMR can also be used, sometimes with chiral derivatizing agents, to distinguish between enantiomers. researchgate.net

Influence of Chiral Auxiliaries and Ligands on Stereocontrol in Related Reactions

The 1-phenylethyl group is a well-established chiral auxiliary in asymmetric synthesis. wikipedia.orgmdpi.com In reactions involving pyrrolidine derivatives, the chirality of the 1-phenylethyl group can direct the stereochemical outcome of reactions at other positions on the pyrrolidine ring.

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org The 1-phenylethyl group, when attached to the pyrrolidine nitrogen, can influence the approach of reagents to the pyrrolidine ring, leading to the preferential formation of one stereoisomer over another. rsc.org This stereocontrol is crucial in the synthesis of complex chiral molecules. nih.govrsc.org

Similarly, chiral ligands incorporating pyrrolidine scaffolds are widely used in transition-metal-catalyzed asymmetric reactions. nih.gov While not directly this compound, the principles of stereocontrol are transferable. The chiral environment created by the ligand around the metal center dictates the stereoselectivity of the transformation, enabling the synthesis of enantiomerically enriched products. nih.govnih.govnih.gov For example, chiral pyrrolidine-based ligands have been successfully employed in asymmetric hydrogenations, alkylations, and cyclization reactions. nih.govorganic-chemistry.org

Asymmetric Induction in Synthetic Transformations Involving Analogous Structures

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. rsc.org In syntheses involving structures analogous to this compound, the chiral 1-phenylethyl group can act as a powerful stereo-directing group.

For instance, in the alkylation of pyrrolidines, the presence of a chiral 1-phenylethyl group on the nitrogen atom can lead to high diastereoselectivity. rsc.org The bulky phenyl group can block one face of the molecule, forcing the incoming electrophile to attack from the less hindered face. This principle has been applied in the synthesis of various chiral alkaloids and pharmaceutical intermediates. mdpi.com

Furthermore, the development of chiral catalysts containing pyrrolidine moieties has been a significant area of research. nih.govacs.orgacs.org These catalysts can induce asymmetry in a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, leading to products with high enantiomeric excess. acs.org The stereochemical outcome of these reactions is often governed by the specific structure of the chiral ligand and its interaction with the reactants in the transition state.

Conformational Analysis and Stereoselective Implications

The three-dimensional conformation of this compound and its derivatives plays a crucial role in determining their reactivity and stereoselectivity. The relative orientation of the substituents on the pyrrolidine ring and the phenylethyl group can influence the accessibility of different reaction sites.

Conformational analysis, often studied using computational methods and NMR spectroscopy, helps to identify the most stable conformations of the molecule. researchgate.netnih.govresearchgate.net In the case of N-acyl derivatives of similar chiral amines, restricted rotation around the amide bond can lead to the existence of different rotamers, which can exhibit different reactivity. researchgate.net

The conformational preferences of the molecule can have significant stereoselective implications. For example, in a reaction where a reagent approaches the pyrrolidine ring, the lowest energy conformation will likely dictate the trajectory of the attack, leading to a specific stereochemical outcome. researchgate.net Understanding these conformational biases is therefore essential for predicting and controlling the stereoselectivity of reactions involving this compound and its analogs. nih.gov

Computational and Spectroscopic Investigations of 1 1 Phenylethyl Pyrrolidin 3 Amine and Its Analogues

Molecular Modeling Studies

Molecular modeling has become an indispensable tool for chemists to predict and understand the behavior of molecules at an atomic level. For complex structures like 1-(1-phenylethyl)pyrrolidin-3-amine, these computational techniques provide insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and electronic properties. For analogues of this compound, DFT calculations, often using a basis set like 6-31G*, are employed to find the most stable three-dimensional arrangement of atoms (geometric optimization). acs.org These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

For instance, in studies of related fluorinated propionamides derived from (R)-(+)- or (S)-(−)-N-methyl-1-phenylethylamine and pyrrolidine (B122466) derivatives, DFT is used to analyze the conformational preferences. researchgate.net The calculations help in understanding how the presence of different substituents influences the geometry of the pyrrolidine ring and the orientation of the phenylethyl group. researchgate.net

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule, which is key to understanding its reactivity. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated. These parameters help in identifying the nucleophilic and electrophilic sites within the molecule, predicting its reactivity towards other chemical species. In a study on indeno[1,2-b]pyrrol-4(1H)-one derivatives, DFT calculations using the B3LYP/6-31++G(d,p) basis set were performed to analyze their interactions with biological targets. nih.gov

A representative table of calculated geometric parameters for a related pyrrolidine derivative from a hypothetical DFT study is shown below.

| Parameter | Value |

| Bond Length (N1-C2) | 1.46 Å |

| Bond Length (Cα-N_pyrrolidine) | 1.47 Å |

| Bond Angle (C2-N1-C5) | 109.5° |

| Dihedral Angle (Cα-N-C2-C3) | 175° |

| Note: This table is illustrative and based on typical values for pyrrolidine derivatives. |

The presence of multiple rotatable bonds and two stereocenters in this compound gives rise to a complex conformational landscape. Computational methods are essential to explore the potential energy surface and identify the most stable conformers.

The puckering of the pyrrolidine ring (envelope or twisted conformations) is another critical aspect of its conformational analysis. The preferred conformation is influenced by the substituents on the ring. rsc.org For example, a substituent at the C3 position can create steric hindrance that favors one ring pucker over another. rsc.org Computational studies on proline and its derivatives have shown that considering different ring conformers is necessary for quantitative predictions of stereoselectivity in reactions. rsc.org

Computational chemistry plays a vital role in predicting the stereochemical outcome of chemical reactions. For the synthesis of substituted pyrrolidines, computational studies can elucidate the reaction mechanism and identify the transition states that lead to the observed products. By calculating the energies of the different transition states, the preferred reaction pathway and the resulting stereoisomer can be predicted.

For example, in the stereoselective synthesis of trisubstituted vinylboronates from ketone enolates, DFT calculations were used to reveal that the stereoselectivity is controlled by steric factors. nih.gov Similarly, in the Julia-Kocienski olefination to produce trisubstituted alkenes, computational studies can help understand why certain reagents lead to higher stereoselectivity. organic-chemistry.org

The synthesis of functionalized pyrrolidines often involves cycloaddition reactions or the reduction of substituted pyrroles. nih.govresearchgate.net Computational modeling can be used to study the mechanism of these reactions and explain the observed diastereoselectivity. For instance, in the hydrogenation of substituted pyrroles, it is likely a two-step sequence where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring. researchgate.net In the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key step is a catalytic asymmetric hydrogenation where computational models could help rationalize the high stereoselectivity observed. nih.govresearchgate.net

Molecular Dynamics Simulations (if applicable to related pyrrolidine derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides static pictures of molecules at their energy minima, MD simulations offer a dynamic view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). nih.gov

For pyrrolidine derivatives, MD simulations have been used to study their behavior in biological systems. For instance, MD simulations of pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) were performed to assess the stability of the ligand-protein complex over a 100 ns trajectory. researchgate.netuni.lu These simulations provide insights into the binding mode and the key interactions between the inhibitor and the protein's active site. uni.lu Similarly, MD simulations of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have been used to confirm the stability of the predicted binding poses from molecular docking studies. researchgate.net

The results of MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of the affinity of a ligand for its target compared to docking scores alone. researchgate.net This information is crucial in the design of new and more potent therapeutic agents based on the pyrrolidine scaffold.

Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds. For chiral molecules like this compound, spectroscopy, particularly NMR, is vital for determining the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For this compound and its analogues, ¹H NMR is used to identify the different proton environments and their connectivity through the analysis of chemical shifts, integration, and coupling constants. In the case of diastereomers, the corresponding protons will be in different chemical environments and will therefore exhibit different chemical shifts and/or coupling patterns in the ¹H NMR spectrum, allowing for their differentiation and quantification to determine diastereomeric purity.

To determine the relative stereochemistry of the two stereocenters in this compound, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. libretexts.org NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å). libretexts.org By irradiating a specific proton and observing which other protons show an enhanced signal, through-space proximities can be established. For example, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal correlations between protons on the phenylethyl group and protons on the pyrrolidine ring, which can help to define the preferred conformation and the relative stereochemistry of the two chiral centers. libretexts.orgnih.gov In recent years, reference-free NOE analysis methods, which combine experimental NOE data with molecular mechanics calculations, have been developed to determine the predominant conformation of small molecules. researchgate.net

A representative table of hypothetical ¹H NMR data for one diastereomer of this compound is provided below.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.35 | m | - |

| CH(Ph) | 3.50 | q | 6.8 |

| Pyrrolidine-H3 | 3.10 | m | - |

| Pyrrolidine-H2, H5 | 2.50-2.80 | m | - |

| Pyrrolidine-H4 | 1.80, 2.10 | m | - |

| CH₃ | 1.35 | d | 6.8 |

| NH₂ | 1.60 | br s | - |

| Note: This table is illustrative and based on typical values for related compounds. |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. In the analysis of this compound, mass spectrometry provides crucial data for its identification and characterization. The predicted mass spectral data for this compound is well-established. uni.lu

The molecular formula of this compound is C12H18N2. uni.lu The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of its constituent elements, is calculated to be 190.147 Da. uni.lu This value is a key identifier in high-resolution mass spectrometry.

In practice, during mass spectrometric analysis, the compound is ionized, and various adducts can be formed. These adducts are the original molecule combined with other ions present in the mass spectrometer's source. The predicted collision cross-section values for different adducts of this compound have been calculated, providing further points of confirmation. uni.lu For example, the protonated molecule, [M+H]+, is predicted to have a mass-to-charge ratio (m/z) of 191.15428. uni.lu Other common adducts include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+. uni.lu The formation of these adducts can aid in the unambiguous confirmation of the compound's molecular weight.

A summary of the predicted mass spectrometry data for this compound is presented in the table below.

| Adduct | m/z |

| [M+H]+ | 191.15428 |

| [M+Na]+ | 213.13622 |

| [M+K]+ | 229.11016 |

| [M+NH4]+ | 208.18082 |

| [M]+ | 190.14645 |

| [M-H]- | 189.13972 |

Table 1: Predicted Mass Spectrometry Data for this compound. uni.lu

X-ray Crystallography for Absolute Configuration Determination

The study of pyrrolidine derivatives by single-crystal X-ray diffraction allows for the definitive assignment of their crystal system, space group, and unit cell parameters. For instance, in the analysis of other pyrrolidine-containing compounds, such as certain synthetic cathinones and gem-aminals, X-ray crystallography has been crucial in confirming their molecular structures. mdpi.comnih.gov This technique has been used to elucidate the structures of compounds like (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one and 1,2-di(pyrrolidin-1-yl)ethane (B3368597). mdpi.commdpi.com

In a study of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a synthetic cathinone, X-ray diffraction was used to confirm the structure and revealed details about hydrogen bonding and π-π stacking interactions within the crystal lattice. nih.gov Similarly, the crystal structure of 1,2-di(pyrrolidin-1-yl)ethane was determined, providing precise bond lengths and angles for the pyrrolidine rings and the ethane (B1197151) linker. mdpi.com These examples highlight the power of X-ray crystallography to provide detailed structural information that is unattainable through other analytical methods.

For a chiral molecule like this compound, which has two stereocenters, determining the absolute configuration is critical. X-ray crystallography of a single crystal of one of the enantiomers or diastereomers, particularly if it can be crystallized with a known chiral auxiliary or as a salt with a chiral counter-ion, can definitively establish the R/S configuration at each chiral center. This is achieved through the analysis of the anomalous dispersion of the X-rays by the atoms in the crystal.

The table below presents crystallographic data for some pyrrolidine-containing analogues as an illustration of the type of information obtained from such studies.

| Compound | Crystal System | Space Group | Reference |

| (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | Not specified | Not specified | mdpi.com |

| 1,2-di(pyrrolidin-1-yl)ethane | Not specified | Not specified | mdpi.com |

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride | Not specified | Not specified | nih.gov |

Table 2: Illustrative Crystallographic Data for Pyrrolidine Analogues.

Applications and Derivatization of 1 1 Phenylethyl Pyrrolidin 3 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The bifunctional nature of 1-(1-Phenylethyl)pyrrolidin-3-amine, possessing both a secondary amine within the pyrrolidine (B122466) ring and a primary exocyclic amine, makes it a valuable chiral synthon. This allows for sequential or selective functionalization at two different points, enabling the construction of intricate molecular architectures with defined stereochemistry.

The 3-aminopyrrolidine (B1265635) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. The presence of the chiral 1-phenylethyl group on the pyrrolidine nitrogen of this compound provides a powerful tool for diastereoselective reactions. For instance, the primary amine can be acylated or alkylated, followed by intramolecular cyclization reactions to construct fused or spirocyclic heterocyclic systems. The stereochemistry of the final product is often directed by the bulky and well-defined stereochemistry of the phenylethyl group, which shields one face of the molecule, forcing incoming reagents to attack from the less hindered side. This strategy has been successfully employed in the synthesis of various biologically active compounds.

The synthesis of polycyclic amine scaffolds, which are core structures in many alkaloids and pharmaceutical agents, can be achieved using this compound as a starting material. The dual amine functionalities allow for the stepwise construction of additional rings. For example, the primary amine can be used as a nucleophile in reactions such as the aza-Michael addition or Pictet-Spengler reaction. Subsequent manipulation of the pyrrolidine ring nitrogen can then lead to the formation of bridged or fused polycyclic systems. The inherent chirality of the starting material is transferred throughout the synthetic sequence, ensuring the enantiopurity of the final complex molecule.

Role as a Chiral Ligand or Catalyst Precursor

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for the development of chiral ligands for transition metal-catalyzed asymmetric reactions. The ability to fine-tune the steric and electronic properties of the ligand through derivatization of the amine groups is a key advantage.

The design of effective chiral ligands based on the this compound scaffold follows several key principles. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The stereochemistry of the ligand is dictated by the chiral centers on the pyrrolidine ring and the phenylethyl group. This C2-asymmetric environment around the metal center is crucial for inducing enantioselectivity in catalytic transformations. The primary amine group can be readily modified to introduce other coordinating groups, such as phosphines or additional nitrogen heterocycles, leading to the creation of bidentate, tridentate, or even tetradentate ligands with varying bite angles and electronic properties. This modularity allows for the systematic optimization of the ligand for a specific catalytic reaction.

Ligands derived from chiral 1,2-diamines and 3-aminopyrrolidines have shown considerable success in various asymmetric catalytic reactions. For example, in the asymmetric hydrogenation of olefins, rhodium or iridium complexes of chiral phosphine-amine ligands derived from scaffolds similar to this compound have been used to achieve high enantioselectivities. The amine group can play a crucial role in the catalytic cycle, potentially acting as a proton shuttle or stabilizing the transition state through hydrogen bonding.

Another important application is in the asymmetric A3-coupling (alkyne-aldehyde-amine) reaction. This three-component reaction is a powerful tool for the synthesis of propargylamines. Chiral ligands based on aminopyrrolidine structures can coordinate to copper or gold catalysts, creating a chiral environment that controls the facial selectivity of the addition of the alkyne to the imine intermediate, leading to the formation of enantioenriched products.

The performance of ligands derived from this compound in transition metal catalysis is highly dependent on the specific reaction and the metal center used. The enantioselectivity of a given transformation can be enhanced by systematically modifying the ligand structure. For instance, increasing the steric bulk of the substituents on the nitrogen or phosphorus donor atoms can create a more tightly controlled chiral pocket around the metal, leading to higher enantiomeric excesses (ee). The electronic properties of the ligand can also be tuned to modulate the reactivity of the metal catalyst.

Below is a table summarizing the potential applications and the key features of ligands derived from the this compound scaffold.

| Catalytic Reaction | Metal | Ligand Type | Key Ligand Features | Potential Enantioselectivity |

| Asymmetric Hydrogenation | Rh, Ir | Phosphine-Amine | Chiral backbone, hemilabile amine | High |

| Asymmetric A3-Coupling | Cu, Au | Diamine/Amine-Alcohol | Bidentate chelation, H-bonding | Moderate to High |

| Asymmetric Transfer Hydrogenation | Ru | Diamine/Amine-Alcohol | Formation of stable metal complexes | High |

| Asymmetric Michael Addition | Ni, Cu | Diamine | Control of substrate approach | Moderate to High |

Investigations into its Potential as a Chiral Resolving Agent for Racemic Mixtures

The resolution of racemic mixtures remains a critical challenge in chemical synthesis, particularly in the pharmaceutical industry where the physiological activity of a drug is often linked to a single enantiomer. nih.gov Diastereomeric salt formation is a classical and industrially significant method for separating enantiomers. This technique relies on the reaction of a racemic mixture with a single enantiomer of a so-called "chiral resolving agent." libretexts.org This reaction produces a mixture of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.govlibretexts.org

This compound possesses the key structural features of an effective chiral resolving agent. It is a chiral base, with its stereocenter located at the benzylic carbon of the 1-phenylethyl group. The presence of the basic pyrrolidine nitrogen and the primary amine at the 3-position allows it to react with racemic acidic compounds to form the necessary diastereomeric salts. libretexts.org

The parent amine, 1-phenylethylamine (B125046) (α-PEA), is a well-established and widely used resolving agent for racemic acids, a testament to the efficacy of its structural motif in chiral recognition processes. libretexts.orgnih.gov The selection of an optimal resolving agent is often a process of trial and error, as subtle structural differences can significantly impact the efficiency of the resolution. nih.gov Derivatives of α-PEA, such as (R)-(+)-N-benzyl-1-phenylethylamine, have been developed to improve properties like solubility and recovery during the resolution process. nih.gov

The potential of this compound as a resolving agent lies in its unique combination of the proven 1-phenylethyl chiral backbone with the pyrrolidine ring. The pyrrolidine moiety can influence the crystal packing and intermolecular interactions of the resulting diastereomeric salts, potentially leading to better separation efficiency for specific racemic acids compared to simpler amines. Investigations would involve reacting a racemic acid with an enantiomerically pure form of this compound and analyzing the resulting diastereomeric salts to determine the diastereomeric excess and the efficiency of the separation. nih.gov

Chemical Transformations and Derivatization Strategies

The chemical versatility of this compound makes it a valuable scaffold for modification in advanced organic synthesis. Derivatization strategies can target the pyrrolidine ring, the 1-phenylethyl moiety, or use the entire molecule as a building block for more complex structures.

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring of the title compound features two key functional groups amenable to transformation: the primary amine at the C3 position and the tertiary amine at the N1 position. Functional group interconversions (FGIs) are fundamental tactics in organic synthesis for converting one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk

The primary amine is particularly reactive and can undergo a variety of transformations. For instance, it can be converted into amides through acylation or into secondary or tertiary amines via alkylation. solubilityofthings.com These transformations are significant as they can modulate the molecule's chemical properties and biological activity. The tertiary amine of the pyrrolidine ring is generally less reactive but can participate in reactions such as N-oxide formation or quaternization.

Below is a table summarizing potential functional group interconversions on the pyrrolidine ring.

| Starting Functional Group | Target Functional Group | Reagent/Reaction Type |

| Primary Amine (R-NH₂) | Amide (R-NHCOR') | Acyl Halide (R'COCl), Acid Anhydride |

| Primary Amine (R-NH₂) | Secondary Amine (R-NHR') | Reductive Amination with Aldehyde/Ketone |

| Primary Amine (R-NH₂) | Sulfonamide (R-NHSO₂R') | Sulfonyl Chloride (R'SO₂Cl) |

| Primary Amine (R-NH₂) | Azide (R-N₃) | Diazotization followed by Azide substitution |

| Tertiary Amine (R₃N) | N-Oxide (R₃N⁺-O⁻) | Oxidizing Agent (e.g., m-CPBA) |

This table presents theoretically possible transformations based on general principles of organic chemistry. solubilityofthings.comvanderbilt.edu

Modifications of the 1-Phenylethyl Moiety

The 1-phenylethyl group offers additional sites for chemical modification, primarily on the aromatic phenyl ring. The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The position of these substituents (ortho, meta, or para) will be directed by the existing alkyl group. Such modifications can be used to fine-tune the electronic and steric properties of the molecule.

The following table outlines potential modifications to the 1-phenylethyl moiety.

| Site of Modification | Reaction Type | Potential Reagents | Resulting Structure |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of -Br or -Cl |

| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -COR group |

| Phenyl Ring | Sulfonation | SO₃, H₂SO₄ | Introduction of -SO₃H group |

This table illustrates potential derivatizations based on standard electrophilic aromatic substitution reactions.

Synthesis of Pyrrolidine-Containing Scaffolds with Tuned Reactivity

The pyrrolidine ring is a five-membered nitrogen heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in biologically active compounds is due to its three-dimensional, non-planar structure which allows for a thorough exploration of pharmacophore space. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is crucial and can lead to different biological profiles. nih.gov

This compound can serve as a versatile starting material or a key intermediate for the synthesis of more complex pyrrolidine-containing scaffolds. Synthetic strategies can involve either the functionalization of this pre-formed pyrrolidine ring or using it as a building block in multi-step syntheses. nih.gov For example, the primary amine can be used as a handle to attach other molecular fragments, or the entire chiral scaffold can be incorporated into larger, more complex molecules. The development of synthetic methods for creating diverse pyrrolidine structures, such as intramolecular amination or cycloaddition reactions, is an active area of research. organic-chemistry.org By strategically modifying the core structure of this compound, chemists can design and synthesize novel scaffolds with reactivity and properties tuned for specific applications in drug discovery and materials science.

Future Research Directions and Perspectives for 1 1 Phenylethyl Pyrrolidin 3 Amine

The chiral scaffold of 1-(1-phenylethyl)pyrrolidin-3-amine, combining the pyrrolidine (B122466) ring with a chiral phenylethyl group, presents significant opportunities for future research, particularly in the realm of asymmetric synthesis and catalysis. Advancements in synthetic methodologies and computational tools are poised to unlock new potentials for this compound and its derivatives. The following sections outline key areas for future investigation, focusing on enhancing synthetic efficiency, stereochemical control, and expanding its applications.

Q & A

Q. How can researchers optimize the synthesis of 1-(1-Phenylethyl)pyrrolidin-3-amine to improve yield and purity?

Methodological Answer :

- Step 1 : Perform a factorial design experiment (e.g., varying reaction temperature, solvent polarity, and catalyst loading) to identify critical factors affecting yield .

- Step 2 : Use HPLC or GC-MS to monitor reaction intermediates and byproducts .

- Step 3 : Apply purification techniques like column chromatography or recrystallization, validated via NMR and mass spectrometry for structural confirmation .

- Theoretical Framework : Align with reaction kinetics and thermodynamics principles to rationalize optimal conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Experimental Design :

- Data Interpretation : Apply Arrhenius equations to predict shelf-life under standard conditions .

Advanced Research Questions

Q. What molecular docking or dynamics approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer :

- Step 1 : Generate 3D conformers using software like Schrödinger Maestro, prioritizing low-energy states .

- Step 2 : Perform molecular docking (AutoDock Vina) against receptors (e.g., dopamine or serotonin transporters) to predict binding affinities .

- Validation : Compare in silico results with in vitro assays (e.g., radioligand binding studies) to resolve discrepancies .

Q. How do stereochemical variations (e.g., chiral centers) influence the compound’s pharmacological profile?

Methodological Answer :

- Synthesis : Prepare enantiomers via chiral resolution (e.g., using chiral HPLC) or asymmetric catalysis .

- Testing : Compare in vitro IC₅₀ values (e.g., receptor binding) and in vivo pharmacokinetics (e.g., bioavailability in rodent models) .

- Theoretical Basis : Apply ligand-receptor complementarity models to explain stereoselectivity .

Q. What advanced separation techniques resolve co-eluting impurities in this compound?

Methodological Answer :

- Techniques :

- Validation : Use tandem MS/MS to confirm impurity structures and trace synthetic pathways .

Data Contradiction & Replication Challenges

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer :

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

Methodological Answer :

- Documentation : Publish detailed reaction protocols (e.g., inert atmosphere requirements, catalyst activation steps) .

- Collaborative Trials : Conduct round-robin testing with independent labs to identify critical variables (e.g., moisture sensitivity) .

- Statistical Tools : Use ANOVA to assess inter-lab variability in yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.